3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid
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Description
1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They are building blocks in biologically important molecules and have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . These compounds can be synthesized through several methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazines can vary widely depending on the specific derivative. For example, 3-Amino-1,2,4-triazine has a melting point of 174-177 °C (lit.) .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSBGQVXOZNDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(NC1=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282392 |
Source
|
Record name | 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | |
CAS RN |
116496-93-6 |
Source
|
Record name | 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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